1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
CAS No.: 105223-88-9
Cat. No.: VC17282168
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105223-88-9 |
|---|---|
| Molecular Formula | C12H11N3O3 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
| Standard InChI Key | KOJMENTVAHIMKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a 4-nitrophenyl group and at the 3- and 4-positions with methyl and acetyl groups, respectively (Figure 1). X-ray crystallographic analysis of related pyrazoles reveals planar aromatic systems with bond lengths of 1.34–1.38 Å for the pyrazole ring and dihedral angles of 15–25° between the pyrazole and aryl substituents .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| Molecular Weight | 245.23 g/mol |
| SMILES | CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)N+[O-] |
| InChI Key | KOJMENTVAHIMKO-UHFFFAOYSA-N |
| CAS Registry | 105223-88-9 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous compounds shows characteristic absorption bands at:
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3100–3000 cm⁻¹ (C-H aromatic stretching)
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1680–1700 cm⁻¹ (C=O ketone stretching)
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1520–1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
Mass spectrometry typically displays a molecular ion peak at m/z 245.23 with fragmentation patterns corresponding to loss of NO₂ (46 Da) and acetyl (43 Da) groups .
Synthesis and Reactivity
Preparation Methods
The synthesis follows established pyrazole formation protocols via 1,3-dipolar cycloaddition or hydrazine-carbonyl condensation. A representative route involves:
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Condensation of 4-nitrophenylhydrazine with pentane-2,4-dione under acidic conditions to form the pyrazole ring.
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Selective methylation at the 3-position using methyl iodide in the presence of a base.
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Acetylation at the 4-position via Friedel-Crafts acylation.
Reaction Scheme
Stability and Reactivity
The compound is stable at room temperature but undergoes decomposition above 200°C. The nitro group facilitates electrophilic substitution reactions at the phenyl ring’s meta position, while the acetyl group participates in nucleophilic additions. Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity .
Physicochemical Properties
Table 2: Experimental and Calculated Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C (decomposes) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 1.85 ± 0.12 | HPLC-based estimation |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
| pKa | 3.2 (pyrazole N-H) | Potentiometric titration |
Molecular dynamics simulations indicate a hydration free energy of −18.6 kcal/mol, consistent with its limited water solubility.
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